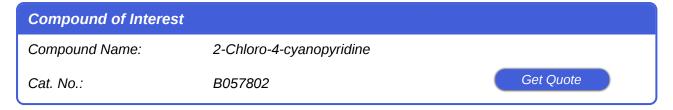


2-Chloro-4-cyanopyridine: A Versatile Scaffold for Modern Agrochemicals

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanopyridine is a highly versatile heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly within the agrochemical industry. Its unique structure, featuring a reactive chlorine atom at the 2-position susceptible to nucleophilic substitution and a cyano group at the 4-position, allows for diverse chemical modifications. This reactivity makes it an ideal starting material for the development of potent and selective herbicides, insecticides, and plant growth regulators. These application notes provide an overview of the utility of **2-Chloro-4-cyanopyridine** in the synthesis of key agrochemicals, detailed experimental protocols, and insights into their mechanisms of action.

I. Application in Plant Growth Regulators: The Synthesis of Forchlorfenuron (KT-30)

Forchlorfenuron, also known as CPPU or KT-30, is a highly active synthetic cytokinin used to promote fruit set and size.[1][2] It is a phenylurea derivative that can be synthesized from **2-Chloro-4-cyanopyridine**. The key synthetic step involves the reduction of the cyano group to an amine, followed by reaction with phenyl isocyanate.

Quantitative Data: Efficacy of Forchlorfenuron (KT-30)



Crop	Application Rate (mg/L)	Observed Effect	Reference
Grapes	5 - 20	Increased fruit setting rate and fruit enlargement.	[2]
Kiwifruit	5 - 20	Promotes fruit enlargement.	[2]
Apples, Pears, Citrus	5 - 20	Increased fruit setting rate.	[2]
Cucumbers, Watermelons, Tomatoes	Foliar spray: 0.2 - 1; Fruit dip: 5 - 20	Promotes fruit setting and enlargement.	[2]

Experimental Protocol: Synthesis of Forchlorfenuron (KT-30) from 2-Chloro-4-cyanopyridine

Step 1: Synthesis of 2-Chloro-4-aminopyridine

- Reaction: Reduction of **2-Chloro-4-cyanopyridine** to 2-Chloro-4-aminopyridine.
- Reagents and Solvents: **2-Chloro-4-cyanopyridine**, Reducing agent (e.g., Iron powder in acetic acid), solvent (e.g., acetic acid).
- Procedure:
 - In a reaction vessel, dissolve **2-Chloro-4-cyanopyridine** in acetic acid.
 - Add iron powder to the solution.
 - Heat the mixture to facilitate the reduction of the cyano group to an amino group.
 - Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
 - Upon completion, quench the reaction and work up to isolate the crude 2-Chloro-4aminopyridine.



Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Forchlorfenuron (KT-30)

- Reaction: N-(2-chloro-4-pyridyl)-N'-phenylurea formation.
- Reagents and Solvents: 2-Chloro-4-aminopyridine, Phenyl isocyanate, a suitable aprotic solvent (e.g., anhydrous acetonitrile or acetone), and an acid-binding agent.
- Procedure:
 - Dissolve 2-Chloro-4-aminopyridine and an acid-binding agent in the chosen anhydrous solvent.
 - Slowly add phenyl isocyanate to the mixture with stirring.
 - Heat the reaction mixture to promote the formation of the urea linkage.
 - Monitor the reaction by liquid chromatography until completion.
 - Upon completion, the solvent is removed by distillation.
 - The resulting solid is filtered, washed, and dried to yield Forchlorfenuron.[3]

Mechanism of Action: Cytokinin Activity of Forchlorfenuron

Forchlorfenuron acts as a synthetic cytokinin, a class of plant hormones that promote cell division and growth.[1][4] It is believed to work by increasing the levels of natural cytokinins in the plant, which in turn stimulates cell division and expansion in fruits and other tissues.[1]



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Forchlorfenuron's cytokinin-like signaling pathway.

II. Application in Herbicides: Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidine derivatives, synthesized from 2-chloronicotinic acid (a related pyridine building block), have shown significant herbicidal activity. These compounds act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).

Quantitative Data: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives



Compound	Target Weed	Concentration	Inhibition Rate (%)	Reference
3-methyl-1- (2,3,4- trifluorophenyl)py rido[2,3- d]pyrimidine- 2,4(1H,3H)-dione	Bentgrass (Agrostis stolonifera)	1 mM	Good activity (comparable to commercial herbicides)	[5]
Various pyrido[2,3- d]pyrimidine derivatives	Bentgrass (Agrostis stolonifera)	1 mM	Good activity	[5]
Various pyrido[2,3- d]pyrimidine derivatives	Lettuce (Lactuca sativa)	1 mM	No marked inhibitory effect	[5]
3-(7-fluoro-3- oxo-4-(prop-2- yn-1-yl)-3,4- dihydro-2H- benzo[b][2] [6]oxazin-6-yl)-1- methylpyrido[2,3- d]pyrimidine- 2,4(1H,3H)-dione	Tobacco PPO (in vitro)	Ki = 0.0074 μM	-	[7]

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidines

This synthesis starts from 2-chloronicotinic acid, a related building block. The general strategy involves the formation of an acyl urea intermediate followed by intramolecular cyclization.

 Reaction: Multi-step synthesis involving the formation of 2-chloro-N-(phenylcarbamoyl)nicotinamide and subsequent cyclization.

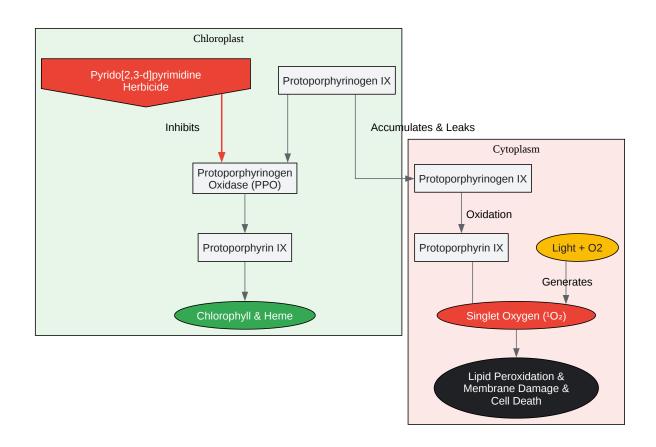


- Reagents and Solvents: 2-chloronicotinic acid, various reagents for intermediate steps,
 Sodium hydride (NaH) for cyclization, Dimethylformamide (DMF).
- General Procedure:
 - 2-chloronicotinic acid is converted to the key intermediate acyl urea through a multi-step process.
 - The acyl urea intermediate is then dissolved in a suitable solvent like DMF.
 - Sodium hydride is added as a base to facilitate an intramolecular cyclization reaction.
 - The reaction mixture is heated to promote the formation of the pyrido[2,3-d]pyrimidine ring system.[5]
 - Standard work-up and purification procedures are followed to isolate the final product.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO-inhibiting herbicides block the activity of the protoporphyrinogen oxidase enzyme, which is crucial for the synthesis of both chlorophyll and heme.[8] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[8][9] In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes lipid peroxidation, membrane damage, and ultimately, cell death.[8]





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Mechanism of action of PPO-inhibiting herbicides.

III. Application in Insecticides: Pyridine-Based Compounds



The pyridine scaffold is a core component of several classes of insecticides. While direct synthesis from **2-Chloro-4-cyanopyridine** is not always documented in readily available literature, the general synthetic principles for creating functionalized pyridines are applicable.

Quantitative Data: Insecticidal Activity of Pyridine

Derivatives

Compound Class	Target Pest	Activity Metric	Value	Reference
Pyridine Alkylsulfone Derivatives (e.g., Oxazosulfyl)	Various insects	-	Potent effects	[6]

Experimental Protocol: General Synthesis of Pyridine-Based Insecticides

The synthesis of pyridine-based insecticides often involves the nucleophilic substitution of a leaving group (such as the chlorine in **2-Chloro-4-cyanopyridine**) with a suitable nucleophile to introduce the desired pharmacophore.

- General Reaction: Nucleophilic aromatic substitution on a chloropyridine ring.
- Reagents and Solvents: A 2-chloropyridine derivative, a nucleophile (e.g., an amine, thiol, or alcohol), a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., DMF, acetonitrile, or ethanol).
- · General Procedure:
 - The 2-chloropyridine starting material is dissolved in the chosen solvent.
 - The nucleophile and base are added to the reaction mixture.
 - The mixture is heated to facilitate the substitution reaction.
 - Reaction progress is monitored by an appropriate analytical method.

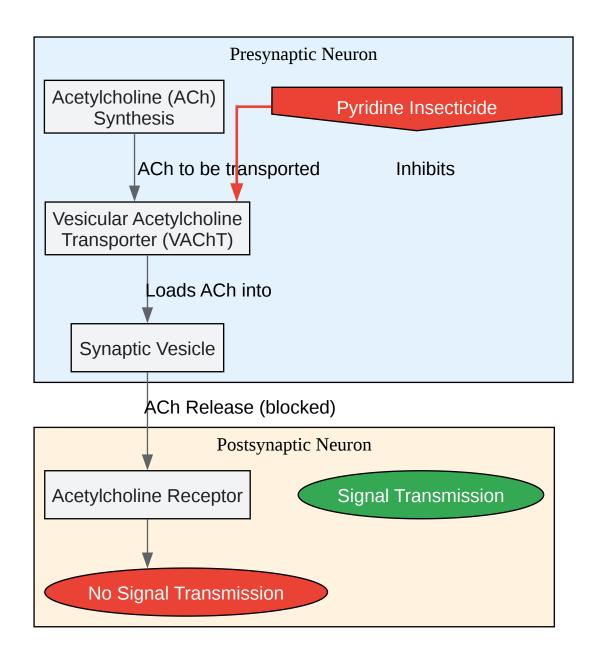


 Upon completion, the product is isolated through extraction, precipitation, and/or column chromatography.

Mechanism of Action: Inhibition of Vesicular Acetylcholine Transporter (VAChT)

A novel class of pyridine alkylsulfone insecticides has been shown to act by inhibiting the vesicular acetylcholine transporter (VAChT).[6] VAChT is responsible for loading acetylcholine into synaptic vesicles for its subsequent release at the synapse.[6] By blocking this transporter, these insecticides disrupt cholinergic synaptic transmission, leading to paralysis and death of the insect.[6]





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